molecular formula C20H25NO3S B2546172 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 893775-91-2

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2546172
CAS No.: 893775-91-2
M. Wt: 359.48
InChI Key: WAVTWJUPYXYKDG-UHFFFAOYSA-N
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Description

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by a benzenesulfonyl substituent at the 2-position of the tetrahydroisoquinoline core. The benzenesulfonyl group is further modified with a tert-butyl group at the 5-position and a methoxy group at the 2-position.

Properties

IUPAC Name

2-(5-tert-butyl-2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-20(2,3)17-9-10-18(24-4)19(13-17)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVTWJUPYXYKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzenesulfonyl derivatives.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroisoquinolines can inhibit the growth of human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .

Case Study:
A study synthesized a library of tetrahydroisoquinoline derivatives and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that certain modifications to the structure enhanced their anticancer properties, suggesting that the sulfonyl group in 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline could play a critical role in its biological activity .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in the context of neurodegenerative diseases. Compounds with this structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Research Findings:
In vitro studies have indicated that these compounds can modulate pathways involved in neuroinflammation and oxidative stress response. For example, they may inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is crucial for optimizing its biological activity. Modifications to the sulfonyl group or the tetrahydroisoquinoline core can significantly impact its efficacy.

ModificationEffect on Activity
Addition of methoxy groupsIncreased solubility and bioavailability
Alteration of sulfonyl substituentsEnhanced anticancer activity against specific cell lines
Variation in alkyl chain lengthImpact on neuroprotective properties

Therapeutic Potential

The therapeutic applications of 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline extend beyond oncology. Its ability to interact with various biological targets suggests potential uses in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of certain tetrahydroisoquinoline derivatives as acetylcholinesterase inhibitors. This action is particularly relevant in Alzheimer’s disease treatment where enhancing acetylcholine levels is beneficial .

Case Study:
A derivative was tested for its inhibitory activity against acetylcholinesterase and showed promising results with an IC50 value indicating effective inhibition. This suggests that modifications to the compound could lead to new therapeutic agents for cognitive enhancement .

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features are compared to other tetrahydroisoquinoline derivatives below:

Compound Name Substituents at 2-Position Functional Groups/Modifications Key Properties/Applications
2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-THIQ 5-Tert-butyl-2-methoxybenzenesulfonyl Sulfonyl, tert-butyl, methoxy Hypothetical receptor modulation (inferred)
2-Phenyl-THIQ Phenyl Aromatic ring Research chemical, base structure
2-(3-Piperidyl)-6,7-dimethoxy-THIQ 3-Piperidyl Piperidine, methoxy (6,7-positions) Bradycardic agent (e.g., Zatebradine analog)
5-Amino-2-Boc-THIQ Boc-protected amine Carbamate (Boc), amine Intermediate in peptide synthesis
2-(Norbornenylmethyl)-THIQ Bicyclo[2.2.1]hept-5-en-2-ylmethyl Norbornene Synthetic intermediate (racemic mixture)

Key Observations :

  • Sulfonyl vs.
  • Methoxy and Tert-butyl Groups : The 2-methoxy and 5-tert-butyl groups may improve lipophilicity and steric hindrance, influencing membrane permeability and target selectivity .
Pharmacological Activity
  • Bradycardic Activity : 2-(3-Piperidyl)-6,7-dimethoxy-THIQ derivatives (e.g., compound 6c in ) exhibit potent bradycardic activity, with methoxy groups at positions 6 and 7 critical for efficacy. The target compound’s 2-methoxy group may similarly enhance activity, though the sulfonyl group could alter binding kinetics .
  • Neurotoxicity: N-Methylated THIQs (e.g., 1MeTIQ in ) are metabolized to neurotoxic isoquinolinium ions via MAO, resembling MPTP’s mechanism.
Metabolic and Pharmacokinetic Profiles
  • Blood-Brain Barrier (BBB) Penetration : Unmodified THIQs like TIQ and 1MeTIQ readily cross the BBB, with brain concentrations 4.5× higher than blood . The target compound’s bulkier substituents (tert-butyl, sulfonyl) may limit BBB penetration compared to simpler analogs.
  • Metabolism : THIQs undergo hydroxylation and N-methylation. The sulfonyl group in the target compound may redirect metabolism toward sulfone reduction or conjugation, reducing oxidative byproducts .

Biological Activity

2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of THIQ, focusing on its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C16H21NO3S\text{C}_{16}\text{H}_{21}\text{NO}_3\text{S}

Biological Activity Overview

Research indicates that THIQ derivatives exhibit a range of biological activities, particularly in antibacterial applications. The incorporation of sulfonyl groups and methoxy substituents appears to enhance the compound's efficacy against various bacterial strains.

Antibacterial Activity

A study conducted on tetrahydroisoquinoline-derived compounds highlighted their potential as novel antibacterial agents. Specific findings include:

  • Compound 4b demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 2-4 μg/mL.
  • The same compound was effective against Mycobacterium tuberculosis with an MIC of 6 μg/mL, indicating its potential in combating antibiotic-resistant infections .

Structure-Activity Relationships (SAR)

The biological activity of THIQ is influenced by its structural components. Key observations include:

  • Methoxy Substitution : The presence of methoxy groups at specific positions enhances antibacterial activity, as seen in the case of compounds with 3′-methoxy substitutions displaying improved potency compared to their counterparts .
  • Sulfonyl Group : The sulfonyl moiety is crucial for maintaining the biological activity, as derivatives lacking this group showed significantly reduced efficacy .

The mechanisms through which THIQ exerts its antibacterial effects are not fully elucidated but are believed to involve:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways essential for bacterial survival.
  • Potential inhibition of protein synthesis through binding interactions with ribosomal components.

Case Studies and Research Findings

  • Antibiotic Resistance : A recent study synthesized 18 novel cationic tetrahydroisoquinoline-triazole compounds. Among these, several exhibited low MICs against resistant strains of bacteria, demonstrating the promise of THIQ derivatives in addressing antibiotic resistance issues .
  • In Vitro Studies : In vitro assessments have shown that THIQ derivatives can inhibit the growth of various pathogenic bacteria effectively. For instance, compounds were tested against multiple strains, with some achieving significant growth inhibition at micromolar concentrations .

Data Table: Summary of Biological Activities

CompoundTarget OrganismMIC (μg/mL)Notes
4bStaphylococcus aureus2-4Effective against resistant strains
4bMycobacterium tuberculosis6Potential candidate for TB treatment
Methoxy derivativesVarious bacteriaVariesEnhanced activity with methoxy groups

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehyde derivatives and sulfonamide-containing intermediates. Key steps include:

  • Sulfonylation : Introducing the benzenesulfonyl group via electrophilic substitution under anhydrous conditions (e.g., using chlorosulfonic acid as a sulfonating agent).
  • Cyclization : Acid-catalyzed (e.g., H₂SO₄ or polyphosphoric acid) ring closure to form the tetrahydroisoquinoline core .
  • Critical Parameters : Temperature control (< 100°C to avoid decomposition) and stoichiometric ratios (1:1.2 for sulfonamide:aldehyde) to minimize side products.
    • Data Table :
Reaction StepOptimal ConditionsYield Range (%)
Sulfonylation0°C, 4h, DCM solvent60-75
Cyclization80°C, 12h, H₂SO₄ catalyst45-55

Q. How can structural characterization of this compound be systematically validated using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., tert-butyl singlet at δ 1.3 ppm, methoxy group at δ 3.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ≈ 430.2).
  • X-ray Crystallography : Resolve sulfonyl group geometry and steric effects from the tert-butyl substituent .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity, given the known pharmacological profile of tetrahydroisoquinolines?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., JNK3) or proteases (e.g., trypsin) using fluorometric assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • ADME Prediction : Use software like SwissADME to assess permeability and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) to address low yields in the sulfonylation step?

  • Methodological Answer : Apply a 2³ factorial design to evaluate factors:

  • Variables : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
  • Response Surface Modeling : Identify interactions (e.g., X₁X₂) using ANOVA.
  • Case Study : A study on similar sulfonylation reactions showed a 20% yield increase by optimizing X₂ (catalyst) from 5% to 7.5% .
    • Data Table :
FactorLow Level (-1)High Level (+1)Optimal Value
X₁0°C25°C10°C
X₂5 mol%10 mol%7.5 mol%
X₃2h6h4.5h

Q. What strategies resolve contradictions between computational predictions and experimental data in the compound’s reactivity?

  • Methodological Answer :

  • Theoretical-Experimental Feedback Loop : Refine computational models (e.g., transition-state simulations) using experimental kinetics data.
  • Error Source Analysis : Check solvent effects (implicit vs. explicit solvation models) and steric crowding from the tert-butyl group .
  • Case Study : Adjusting van der Waals radii in DFT calculations improved alignment with observed reaction barriers by 15% .

Q. How does the tert-butyl group influence the compound’s stability under oxidative conditions, and what degradation pathways are plausible?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose to H₂O₂ (3%) at 40°C for 72h; monitor via LC-MS.
  • Degradation Pathways :
  • Sulfonyl Group Hydrolysis : Forms sulfonic acid derivative (m/z +18).
  • Oxidative Demethylation : Methoxy to hydroxyl conversion under radical conditions .
    • Data Table :
ConditionDegradation ProductHalf-Life (h)
H₂O₂, 40°CSulfonic acid24
UV lightHydroxyl derivative48

Q. What advanced computational tools can predict the compound’s environmental impact, particularly its persistence in aquatic systems?

  • Methodological Answer :

  • QSPR Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score < 2.5 suggests persistence).
  • Molecular Dynamics (MD) : Simulate interactions with water and soil matrices to assess bioaccumulation potential .
  • Case Study : A structurally similar sulfonamide showed a 90-day half-life in simulated freshwater, linked to low electrophilicity .

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